molecular formula C15H12N2O B581387 1-Benzylindazole-3-carbaldehyde CAS No. 1186509-61-4

1-Benzylindazole-3-carbaldehyde

Cat. No.: B581387
CAS No.: 1186509-61-4
M. Wt: 236.274
InChI Key: QFBGYIRPJDSBJM-UHFFFAOYSA-N
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Description

1-Benzylindazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O. It belongs to the class of indazole derivatives, which are known for their significant biological and pharmacological activities. The indazole ring system is a common structural motif in many natural products and synthetic drugs, making this compound an important compound in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

1-Benzylindazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes such as tyrosine kinases . These interactions are crucial as they can modulate various biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . Additionally, this compound can modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tyrosine kinases can inhibit their activity, thereby affecting downstream signaling pathways . This inhibition can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under certain conditions, but its degradation products can also influence cellular processes . Long-term studies have indicated that this compound can have sustained effects on cell function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylindazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another method includes the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole to 1-benzyl-3-hydroxymethyl-1H-indazole derivatives using specific magnesium intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized procedures to ensure high yield and purity. The use of catalytic processes and controlled reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylindazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indazole derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Benzylindazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in drug design and synthesis .

Properties

IUPAC Name

1-benzylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBGYIRPJDSBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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